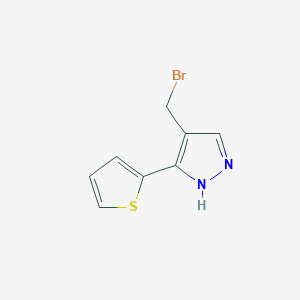

4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole

Description

4-(Bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a bromomethyl group at position 4 and a thiophen-2-yl moiety at position 2. The bromomethyl group enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-(bromomethyl)-5-thiophen-2-yl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2S/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJLCQLXERKNLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=NN2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Formation via Hydrazine and Carbonyl Compounds

A common and effective method for constructing substituted pyrazoles involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents under acidic or neutral conditions.

- Procedure :

- A substituted hydrazine (e.g., thiophen-2-yl hydrazine or hydrazine derivatives bearing the thiophene moiety) is reacted with a suitable α,β-unsaturated carbonyl compound or 1,3-dicarbonyl precursor.

- The reaction is typically carried out in glacial acetic acid or ethanol under reflux for 4–6 hours.

- After completion, the reaction mixture is cooled and neutralized with sodium bicarbonate solution.

- The pyrazole product precipitates out and is isolated by filtration.

- Purification is achieved by recrystallization from ethanol or acetone.

This method allows the formation of the pyrazole ring with the thiophene substituent already in place at the 3-position.

Introduction of the Bromomethyl Group

The bromomethyl substituent at the 4-position is generally introduced through halogenation of a methyl group attached to the pyrazole ring or by direct substitution reactions.

Bromomethylation via Halogenation :

- Starting from 4-methyl-3-(thiophen-2-yl)-1H-pyrazole, the methyl group can be brominated using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator or under light irradiation.

- The reaction proceeds with selective bromination at the benzylic position, yielding the bromomethyl derivative.

- The reaction conditions are controlled to avoid overbromination or ring substitution.

Alternative Approach via Bromomethylation Reagents :

- Direct bromomethylation can be performed using formaldehyde and hydrobromic acid or bromomethyl reagents under acidic conditions.

- This approach requires careful control of reaction time and temperature to achieve selective substitution at the 4-position.

Synthetic Route Summary Table

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclocondensation | Thiophen-2-yl hydrazine + 1,3-dicarbonyl compound; reflux in acetic acid or ethanol (4-6 h) | Formation of 3-(thiophen-2-yl)-1H-pyrazole core |

| 2 | Bromination | N-bromosuccinimide (NBS), radical initiator, light or heat | Selective bromination of 4-methyl group to 4-(bromomethyl) |

| 3 | Purification | Filtration, recrystallization from ethanol or acetone | Pure 4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole |

Research Findings and Optimization

- The choice of solvent (ethanol, acetic acid) and reaction temperature (reflux) critically influence the yield and purity of the pyrazole intermediate.

- The bromination step requires precise control to avoid side reactions such as polybromination or ring bromination.

- Purification by recrystallization ensures removal of unreacted starting materials and by-products.

- Spectroscopic characterization (IR, NMR, elemental analysis) confirms the structure and purity of the final compound.

Notes on Related Syntheses

- Similar pyrazole derivatives with bromomethyl and thiophene substituents have been synthesized using analogous methods, confirming the general applicability of these approaches.

- The bromomethyl group serves as a versatile synthetic handle for further functionalization, enabling nucleophilic substitution reactions to generate diverse derivatives.

- The incorporation of the thiophene ring is often achieved by using thiophene-containing hydrazines or carbonyl precursors in the initial cyclization step.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Hydrazine source | Thiophen-2-yl hydrazine or derivatives | Provides thiophene substitution at 3-position |

| Carbonyl precursor | 1,3-diketones or α,β-unsaturated ketones | Enables pyrazole ring formation |

| Solvent | Glacial acetic acid or ethanol | Facilitates condensation and reflux conditions |

| Reaction time | 4–6 hours reflux | Sufficient for cyclocondensation |

| Bromination reagent | N-bromosuccinimide (NBS) | Selective benzylic bromination |

| Purification | Recrystallization from ethanol or acetone | Ensures product purity |

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The thiophen-2-yl group can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrazoles, while oxidation and reduction can modify the thiophen-2-yl group.

Scientific Research Applications

Overview

4-(Bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole is an organic compound characterized by a pyrazole ring with a bromomethyl and a thiophen-2-yl substituent. This unique structure imparts distinct electronic properties, making it valuable in various scientific fields, including medicinal chemistry, materials science, and biological research.

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of potential pharmaceutical agents. Its structural framework allows for modifications that can lead to compounds with enhanced biological activities. Notably, pyrazole derivatives have been investigated for their antibacterial , antifungal , and anticancer properties.

- Anticancer Activity : Studies have shown that pyrazole analogs exhibit promising anticancer effects. For instance, derivatives synthesized from this compound have demonstrated significant cytotoxicity against various cancer cell lines, which could be attributed to their ability to interact with specific biological targets like enzymes and receptors .

- Anti-inflammatory Properties : Research indicates that pyrazole derivatives can stabilize human red blood cell membranes, suggesting potential anti-inflammatory effects. This has been evaluated using the Human Red Blood Cell (HRBC) membrane stabilization method .

Biological Studies

The compound can function as a probe or ligand in biochemical assays to investigate enzyme interactions and receptor binding. Its electrophilic bromomethyl group enhances its ability to form covalent bonds with nucleophilic sites on proteins, facilitating studies on protein-ligand interactions.

Materials Science

Due to its electronic properties, this compound is being explored for applications in organic electronics and photovoltaic devices. The thiophen-2-yl group contributes to the compound's conductivity and stability in electronic applications.

Case Studies

Several studies have documented the applications of this compound:

- Anticancer Activity : A study evaluated the anticancer potential of pyrazole derivatives against breast cancer cell lines, demonstrating significant cytotoxic effects attributed to the compound's ability to inhibit cell proliferation through specific molecular pathways .

- Antimicrobial Properties : Research indicated that pyrazole derivatives exhibit broad-spectrum antibacterial activity against various strains, including resistant bacteria. The structural features of this compound contribute to its efficacy in overcoming microbial resistance .

- Biochemical Probing : The compound has been utilized in studies exploring enzyme interactions, where its binding affinity was assessed through molecular docking studies, revealing insights into its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The thiophen-2-yl group can influence the compound’s binding affinity and specificity through π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Pyrazole Core

Halogenated Derivatives

4-(Bromomethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole

- Key Difference : The trifluoromethyl group at position 3 replaces the thiophen-2-yl group.

- Impact : The electron-withdrawing CF₃ group reduces electron density on the pyrazole ring, altering reactivity in cross-coupling reactions compared to the electron-rich thiophene substituent .

- Applications : Useful in fluorinated drug candidates due to enhanced metabolic stability.

- 4-(Bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole Key Difference: Thiophen-3-yl (vs. 2-yl) and isobutyl substitution at position 1. The isobutyl group increases lipophilicity, influencing pharmacokinetics .

Brominated vs. Chlorinated Derivatives

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

Antioxidant Activity

- 3-(2-Bromophenyl)-4-(4,5-diphenyl-1H-imidazol-2-yl)-1-(p-tolyl)-1H-pyrazole

Antimicrobial Activity

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

Structural and Crystallographic Insights

- Crystal Packing : Bromine’s van der Waals radius (1.85 Å) in this compound may lead to distinct intermolecular contacts compared to chlorine (1.75 Å) in isostructural analogs, influencing solubility and melting points .

- Software : SHELX programs (e.g., SHELXL) are widely used for refining such structures, ensuring accuracy in bond-length and angle determinations .

Biological Activity

4-(Bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family, characterized by its unique five-membered heterocyclic structure. Its structural components, particularly the bromomethyl and thiophen-2-yl groups, contribute to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and research findings.

- Molecular Formula : C_8H_8BrN_3S

- Molecular Weight : Approximately 246.14 g/mol

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been shown to be effective against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Bacillus subtilis | 64 µg/mL |

A study demonstrated that pyrazole derivatives can inhibit interleukin (IL) markers at concentrations comparable to standard antibiotics, achieving up to 93% inhibitory activity against IL markers at specific concentrations.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in several studies. For example, derivatives have been tested for their ability to inhibit tumor necrosis factor-alpha (TNF-α) and IL-6 production:

| Compound | Inhibition (%) at 10 µM | Reference |

|---|---|---|

| This compound | 85% TNF-α inhibition | |

| Control (Dexamethasone) | 76% TNF-α inhibition |

These findings suggest that the compound may have therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Preliminary findings suggest that this compound may possess anticancer properties. Pyrazole derivatives have been explored for their ability to induce apoptosis in cancer cell lines. A specific study reported that pyrazole compounds could significantly reduce caspase activity in MDA-MB-231 breast cancer cells, indicating potential for anticancer applications:

The unique structure of the compound may allow for selective targeting of cancerous cells while minimizing effects on normal cells.

Case Studies and Research Findings

Several studies have focused on the biological activities of pyrazole derivatives:

- Antimicrobial Efficacy : A study found that certain pyrazole derivatives demonstrated potent antimicrobial activity against pathogenic bacteria, outperforming reference drugs like ampicillin and streptomycin .

- Anti-inflammatory Mechanisms : Research indicated that specific pyrazole derivatives achieved significant inhibition of inflammatory cytokines (TNF-α and IL-6), suggesting a mechanism involving the modulation of inflammatory pathways .

- Cytotoxicity Studies : Compounds similar to this compound were tested for cytotoxicity against various cancer cell lines, showing promising results in inducing apoptosis .

Q & A

Q. What are the common synthetic routes for 4-(bromomethyl)-3-(thiophen-2-yl)-1H-pyrazole, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step protocols. For example, pyrazole cores are often functionalized through Mannich reactions (for methylene linkages) or coupling reactions (e.g., thiophene introduction via Suzuki-Miyaura cross-coupling). The bromomethyl group can be introduced via electrophilic substitution using brominating agents like NBS (N-bromosuccinimide) under controlled conditions . Reaction optimization (e.g., solvent polarity, temperature, catalyst choice) is critical: polar aprotic solvents (DMF, THF) enhance nucleophilicity, while catalysts like Cu(I) improve coupling efficiency . Yields range from 50–85%, with purity confirmed by HPLC or TLC .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Single-crystal X-ray diffraction provides definitive confirmation of molecular geometry, including dihedral angles between pyrazole and thiophene rings (e.g., deviations <0.02 Å) .

- NMR spectroscopy : H NMR resolves aromatic protons (δ 6.8–8.2 ppm for thiophene) and bromomethyl signals (δ ~4.5 ppm, singlet). C NMR confirms sp carbons (100–150 ppm) .

- IR spectroscopy identifies functional groups (e.g., C-Br stretch at 500–600 cm) .

Q. How does the bromomethyl substituent affect the compound’s reactivity in further functionalization?

The bromomethyl group is a versatile handle for nucleophilic substitution (e.g., with amines or thiols) or cross-coupling (e.g., Suzuki with boronic acids). Steric hindrance from the thiophene moiety may slow reactions, requiring elevated temperatures (80–120°C) . Competing elimination (to form alkenes) can occur in basic conditions, necessitating pH control .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of thiophene incorporation into the pyrazole core?

Thiophene attachment often occurs at the pyrazole’s 3-position due to electronic and steric factors . DFT calculations suggest the thiophene’s electron-rich C2 position favors electrophilic substitution, while the pyrazole’s N1-H tautomer stabilizes transition states . Competing pathways (e.g., C4 substitution) are disfavored by steric clashes with the bromomethyl group .

Q. What pharmacological activities are predicted for this compound based on structural analogs?

Pyrazole-thiophene hybrids exhibit antimicrobial (MIC: 2–8 µg/mL against S. aureus), anti-inflammatory (COX-2 inhibition IC: ~1 µM), and anticancer (IC: 10–50 µM in MCF-7 cells) activities. The bromomethyl group enhances lipophilicity (logP ~3.5), improving membrane permeability . Docking studies suggest interactions with ATP-binding pockets (e.g., EGFR kinase) via halogen bonding (Br···O/N) .

Q. How do computational methods aid in optimizing this compound’s bioactivity?

- Molecular docking (AutoDock, Glide) predicts binding poses in target proteins (e.g., DNA gyrase), highlighting key interactions like π-π stacking with thiophene and hydrogen bonding with pyrazole N2 .

- QSAR models correlate substituent effects (e.g., bromomethyl size) with activity, guiding synthetic prioritization .

Q. What crystallographic data reveal about conformational flexibility and intermolecular interactions?

X-ray structures show intramolecular hydrogen bonding (N-H···O, ~2.8 Å) stabilizes the pyrazole-thiophene conformation. Crystal packing often involves Br···π interactions (3.5–4.0 Å) and van der Waals forces, influencing solubility and melting points (mp: 180–220°C) .

Q. What strategies mitigate side reactions during scale-up synthesis?

- Flow chemistry reduces exothermic risks in bromomethylation .

- Recrystallization from DMF/ethanol (1:2) improves purity (>95%) by removing unreacted thiophene precursors .

- In situ monitoring (e.g., Raman spectroscopy) detects intermediates, allowing real-time optimization .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.